REACTION_CXSMILES
|
[F:1][C:2]1[CH:29]=[C:28]([F:30])[CH:27]=[CH:26][C:3]=1[CH2:4][N:5]1[C:9]2=[CH:10][N:11]=[C:12]([C:14]([O:16][CH3:17])=[O:15])[CH:13]=[C:8]2[C:7]([CH2:18]SC2C=CC=CC=2)=[CH:6]1.[CH3:31][O:32][CH:33](O)[CH3:34].CCN(C(C)C)C(C)C.CN(C=[O:49])C>>[F:1][C:2]1[CH:29]=[C:28]([F:30])[CH:27]=[CH:26][C:3]=1[CH2:4][N:5]1[C:9]2=[CH:10][N:11]=[C:12]([C:14]([O:16][CH3:17])=[O:15])[CH:13]=[C:8]2[C:7]([CH2:18][O:49][CH2:34][CH2:33][O:32][CH3:31])=[CH:6]1
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
FC1=C(CN2C=C(C=3C2=CN=C(C3)C(=O)OC)CSC3=CC=CC=C3)C=CC(=C1)F
|
Name
|
|
Quantity
|
0.26 mL
|
Type
|
reactant
|
Smiles
|
COC(C)O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0.55 mL
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Type
|
CUSTOM
|
Details
|
After stirring for 24 hours (40° C.) the reaction
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture, under nitrogen, was placed in an oil bath
|
Type
|
CUSTOM
|
Details
|
the volatiles were removed in vacuo (ca. 2 torr)
|
Type
|
CUSTOM
|
Details
|
to give a golden yellow oil
|
Type
|
CUSTOM
|
Details
|
The crude material was purified by chromatography on a column of silica gel (40 mm OD, 100 g, 230-400 mesh, packed with CH2Cl2, eluted with CH2Cl2-EtOAc 70:30 v/v, 1.0 L, and CH2Cl2-EtOAc-MeOH 68:30:2, 1.0 L, 25 mL fractions)
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(CN2C=C(C=3C2=CN=C(C3)C(=O)OC)COCCOC)C=CC(=C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.148 g | |
YIELD: PERCENTYIELD | 77% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |